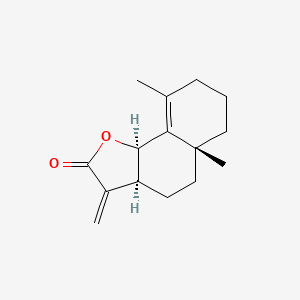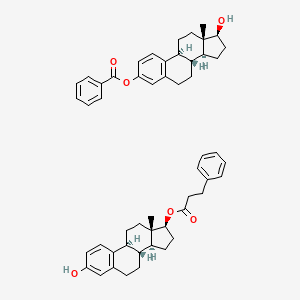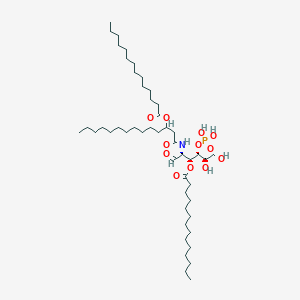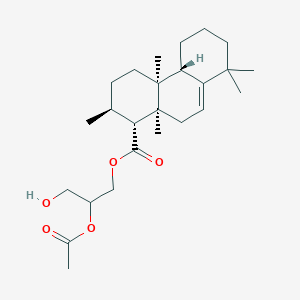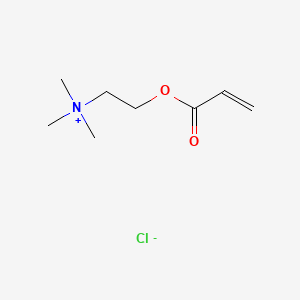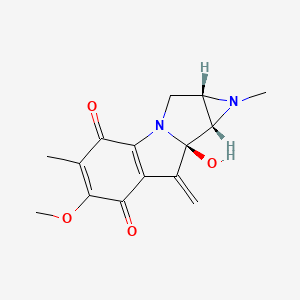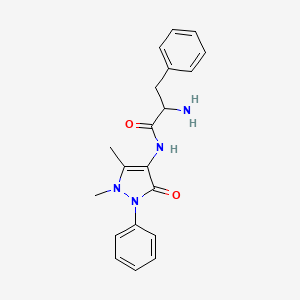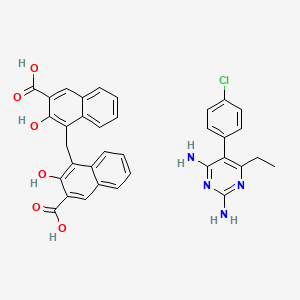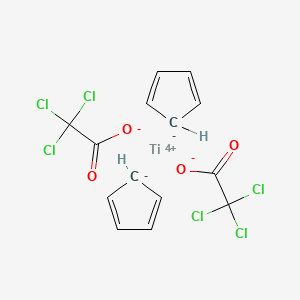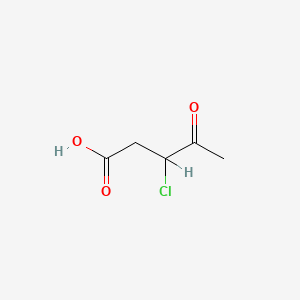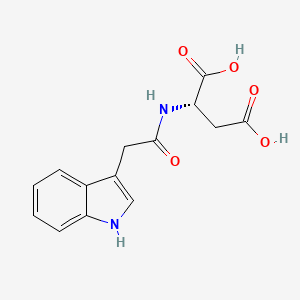
Indolyl-3-essigsäureaspartat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indoleacetylaspartate involves the conjugation of indole-3-acetic acid (IAA) with aspartic acid, a process observed in several plant species. Early studies identified the formation of indoleacetylaspartic acid in pea seedlings, demonstrating the plant's ability to convert exogenous IAA into this compound (Andreae & Good, 1955). Further research expanded on this, highlighting the enzymatic synthesis of indole-3-acetylaspartate in pea seeds, establishing a foundation for understanding its formation mechanism within plant tissues (Ostrowski & Jakubowska, 2008).
Molecular Structure Analysis
Indoleacetylaspartate's structure is derived from its synthesis process, combining the indole ring of IAA with the amino acid aspartate. Detailed molecular analysis has been facilitated by advancements in chromatographic and mass spectrometric techniques, allowing for the precise characterization of this compound's structure in plant tissues (Cohen, 1982).
Chemical Reactions and Properties
This compound's chemical properties are reflective of its role in plant metabolism and growth regulation. Studies have shown that indoleacetylaspartate participates in various metabolic pathways within plants, suggesting its involvement in regulating plant growth and development processes (Elkinawy, 1985). Its formation and degradation are closely linked to the plant's hormonal balance and stress responses.
Physical Properties Analysis
The physical properties of indoleacetylaspartate, such as solubility and stability, have been examined through various extraction and analytical methods. Its presence in plant tissues has been quantified using sensitive techniques like capillary electrophoresis with fluorescence detection, showcasing the compound's measurable physical characteristics within biological samples (Olsson et al., 1998).
Wissenschaftliche Forschungsanwendungen
Rolle in der Pflanzenphysiologie
Indolyl-3-essigsäureaspartat spielt eine wichtige Rolle in der Pflanzenphysiologie. Es wurde in Gurkensprossgewebe gefunden . Die Verbindung wurde aus einwöchigen, grünen Gurkensprossen isoliert, die nicht mit Auxin vorbehandelt worden waren . Dies deutet darauf hin, dass this compound eine Rolle beim Wachstum und der Entwicklung von Pflanzen spielen könnte.
Auxin-Konjugat in Erdbeeren
This compound ist eines der Indol-Auxin-Aminosäure-Konjugate, die in den Achänen von Erdbeeren gefunden werden . Diese Konjugate werden von wachsenden Sämlingen hydrolysiert, um eine Quelle für freies Indol-3-essigsäure (IES) für das Wachstum bereitzustellen . Dies zeigt, dass this compound eine entscheidende Rolle beim Wachstum und der Entwicklung von Erdbeerpflanzen spielen kann.
Speicherform des Pflanzenhormons
Es wird angenommen, dass this compound als Speicherform für das aktive Pflanzenhormon Indol-3-essigsäure (IES) dient . Dies deutet darauf hin, dass die Verbindung eine Rolle bei der Aufrechterhaltung der Homöostase von IES in Pflanzen spielen kann, wodurch das Pflanzenwachstum und die Entwicklung beeinflusst werden.
Rolle bei der Auxin-Homöostase
This compound könnte eine Rolle bei der Auxin-Homöostase spielen, die eine komplexe Wechselwirkung zwischen Biosynthese, Konjugatbildung und -hydrolyse, Katabolismus und Transport beinhaltet . Dies deutet darauf hin, dass die Verbindung an der Regulation der Auxin-Spiegel in Pflanzen beteiligt sein kann.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Indoleacetylaspartate, also known as Indole-3-acetyl-L-aspartic acid, is primarily targeted towards the achene of the diploid strawberry . The achene, the botanical true fruit, is known to enlarge in response to auxin produced by the developing achenes .
Mode of Action
Indoleacetylaspartate interacts with its target through a complex interaction between biosynthesis, conjugate formation and hydrolysis, catabolism, and transport . Strawberry tissues are capable of synthesizing auxin conjugates, and transcriptome data support the expression of genes involved in IAA conjugate formation and hydrolysis throughout embryo development and subsequent seedling growth .
Biochemical Pathways
The biochemical pathways affected by Indoleacetylaspartate include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Pharmacokinetics
It is known that the compound is hydrolyzed by seedlings to provide a source of free iaa for growth .
Result of Action
The molecular and cellular effects of Indoleacetylaspartate’s action involve the hydrolysis of the compound by seedlings to provide a source of free IAA for growth . This suggests active metabolic or transport activity following the period of embryo growth, that sustains longer periods of receptacle development until ripening .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFNMNRKDDAKRM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179298 | |
| Record name | Indole-3-acetyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2456-73-7 | |
| Record name | Indole-3-acetyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2456-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolyl-3-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(indole-3-acetyl)-L-aspartic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indole-3-acetyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLEACETYLASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1L30W0M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1214249.png)
